Trimethyl Aconitate: Structure, Properties, and Applications in Modern Chemistry
Trimethyl Aconitate: Structure, Properties, and Applications in Modern Chemistry
An In-Depth Technical Guide
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the chemical properties, structure, synthesis, and application of trimethyl aconitate. We will move beyond surface-level data to provide field-proven insights, ensuring a deep and practical understanding of this versatile molecule.
Core Molecular Identity and Physicochemical Profile
Trimethyl aconitate is the trimethyl ester of aconitic acid, a tricarboxylic acid that exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. The cis-isomer is a key intermediate in the Krebs cycle, where it is formed from citrate and converted into isocitrate by the enzyme aconitase.[1] The esterification of aconitic acid yields trimethyl aconitate, a less polar and more synthetically versatile derivative.
Structural Elucidation: The Importance of Isomerism
The central structural feature of trimethyl aconitate is a prop-1-ene backbone substituted with three methyl carboxylate groups. The presence of the carbon-carbon double bond gives rise to geometric (cis/trans or Z/E) isomerism, which significantly influences the molecule's physical properties and reactivity. It is critical for researchers to identify the isomeric composition of their material, as different suppliers may provide the cis-, trans-, or a mixed-isomer product.
Caption: Chemical structures of cis- and trans-trimethyl aconitate.
Key Physicochemical Data
The properties of trimethyl aconitate can vary depending on the specific isomer. The data below represents a consolidation of available information.
| Property | Value | CAS Number | Source(s) |
| Molecular Formula | C₉H₁₂O₆ | N/A | [2][3][4][5][6] |
| Molecular Weight | 216.19 g/mol | N/A | [2][3][4][5][6] |
| Appearance | Colorless to yellow clear liquid | trans: 4271-99-2 | [2] |
| Boiling Point | 160 °C @ 20 mmHg | trans: 4271-99-2 | [7] |
| IUPAC Name (cis) | trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate | cis: 20820-77-3 | [3] |
| IUPAC Name (trans) | trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | trans: 4271-99-2 | [6] |
| Synonyms | Aconitic Acid Trimethyl Ester, Trimethyl trans-Aconitate | Varies | [2][5][6] |
Expertise & Experience: The choice between the cis and trans isomer is often dictated by the desired stereochemical outcome in a synthesis. For instance, the trans-isomer is frequently employed in Michael addition reactions where the stereochemistry of the starting material can influence the product distribution.[8]
Synthesis and Characterization
The most common and robust method for synthesizing trimethyl aconitate is the Fischer esterification of aconitic acid. Aconitic acid itself is readily produced via the dehydration of citric acid, making this a highly accessible route from inexpensive starting materials.[1][9]
Detailed Experimental Protocol: Fischer Esterification of Aconitic Acid
Objective: To synthesize trimethyl aconitate with high yield and purity.
Methodology Rationale (Trustworthiness): This protocol relies on the principle of Le Châtelier. By using methanol as both the reactant and the solvent, its large excess drives the reaction equilibrium toward the formation of the ester product. Sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol. The workup is designed to effectively remove the acid catalyst and unreacted starting material.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aconitic acid (1 equiv.). Add anhydrous methanol (10-20 equiv., serving as solvent and reactant).
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 equiv.) dropwise with vigorous stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aconitic acid spot is consumed (typically 4-6 hours).
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate via rotary evaporation to yield the crude trimethyl aconitate.
-
Purification: If necessary, purify the product by vacuum distillation.
Caption: Experimental workflow for the synthesis of trimethyl aconitate.
Spectroscopic Validation
Confirming the structure and purity of the synthesized trimethyl aconitate is essential.
-
¹H NMR: Expect signals corresponding to the methoxy protons (-OCH₃) around 3.7-3.8 ppm and signals for the vinyl and methylene protons on the propene backbone.
-
¹³C NMR: Look for three distinct carbonyl carbon signals for the ester groups (around 165-170 ppm) and signals for the sp² carbons of the double bond.
-
IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the ester groups will be present around 1720-1740 cm⁻¹. The absence of a broad O-H stretch (from the carboxylic acid) indicates a complete reaction.
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of 216.19.
Reactivity and Synthetic Applications
The utility of trimethyl aconitate stems from its dual functionality: the electrophilic carbon-carbon double bond and the three ester groups.
Key Reaction Pathways
-
Michael Additions: The electron-deficient alkene is an excellent Michael acceptor. It readily reacts with nucleophiles like primary amines in aza-Michael reactions. This has been leveraged in "green chemistry" to produce monomers for polymer synthesis.[8][10]
-
Addition Reactions: The double bond can undergo hydrogenation to yield the saturated propane-1,2,3-tricarboxylate derivative or participate in other addition reactions.
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to regenerate aconitic acid or its partial esters.[11] This is a critical consideration in biological systems where esterase enzymes can catalyze this transformation.
-
Surfactant Synthesis: Trimethyl trans-aconitate reacts with alkyl mercaptans in addition reactions to create biodegradable, polycarboxylate-based surfactants.[8]
Caption: Major reactivity pathways for trimethyl aconitate.
Role in Drug Development and Biological Research
In a biological context, trimethyl aconitate serves as a lipophilic, cell-permeable pro-drug or protected form of aconitic acid.[5][6] Once inside a cell, it can be hydrolyzed by intracellular esterases to release aconitic acid, allowing researchers to study the effects of elevated intracellular aconitate levels.
Authoritative Grounding: When designing experiments of this nature, it is imperative to run parallel controls. These should include a vehicle control and, ideally, a structurally similar but non-hydrolyzable ester analog to differentiate the biological effects of the parent compound from its hydrolyzed metabolite.
Safety and Handling
Trimethyl trans-aconitate is classified as causing skin irritation (H315) and serious eye irritation (H319).[4] Standard laboratory safety protocols must be followed.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
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National Center for Biotechnology Information. (n.d.). Trimethyl aconitate. In PubChem Compound Database. Retrieved from [Link]
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Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS TRIETHYL ACONITATE. Retrieved from [Link]
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LookChem. (n.d.). TRIETHYL ACONITATE Safety Data Sheets(SDS). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Trimethyl trans-Aconitate. In PubChem Compound Database. Retrieved from [Link]
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Moreau, D., et al. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Triethyl aconitate. In PubChem Compound Database. Retrieved from [Link]
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BioOrganics. (n.d.). Trimethyl Aconitate. Retrieved from [Link]
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ResearchGate. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aconitic Acid. In PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Aconitic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). aconitic acid. Retrieved from [Link]
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